N-(3-Hydroxyoctanoyl)-DL-homoserine lactone

Description

Chemical Classification and Nomenclature

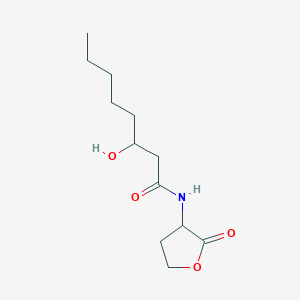

3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide is a member of the N-acyl homoserine lactone (AHL) family, a class of signaling molecules central to bacterial quorum sensing (QS). Its systematic IUPAC name is 3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]octanamide , reflecting its stereochemistry and functional groups. The compound is characterized by a tetrahydrofuran ring with a ketone group at position 2 and an amide-linked hydroxy-substituted octanoyl chain at position 3.

Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.30 g/mol |

| CAS Registry Number | 192883-14-0 |

| ChEBI ID | CHEBI:182651 |

| Synonyms | 3-OH-C8-HSL, N-(3-Hydroxyoctanoyl)-L-homoserine lactone |

The compound’s structure includes a γ-butyrolactone core, a hallmark of AHLs, which enables interaction with LuxR-type transcriptional regulators in bacterial QS systems.

Historical Context of N-Acyl Homoserine Lactone (AHL) Discovery

The discovery of AHLs originated from studies on bioluminescence in Vibrio fischeri (now Aliivibrio fischeri) in the 1970s. Researchers J. Woodland Hastings and Kenneth Nealson observed that light production in V. fischeri was density-dependent, mediated by an autoinducer molecule later identified as N-3-oxohexanoyl-L-homoserine lactone (3-oxo-C6-HSL). This phenomenon, termed autoinduction (now known as quorum sensing), revealed a paradigm shift in understanding bacterial communication.

Key milestones include:

- 1970 : First description of autoinduction in V. fischeri, linking cell density to bioluminescence.

- 1983 : Cloning of the lux operon, identifying LuxI as the synthase for 3-oxo-C6-HSL and LuxR as its receptor.

- 1994 : Introduction of the term "quorum sensing" to describe population-dependent gene regulation.

These findings laid the groundwork for recognizing diverse AHLs, including 3-hydroxy derivatives like 3-OH-C8-HSL, which expanded the known repertoire of bacterial signaling molecules.

Biological Significance of AHL Derivatives in Microbial Systems

3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide is a non-canonical AHL distinguished by its 3-hydroxy substitution on the acyl chain. Unlike typical 3-oxo-AHLs, this structural variant influences receptor specificity and functional outcomes in QS-regulated processes:

Role in Bacterial Communication

- Biofilm Formation : In Hafnia alvei, exogenous 3-OH-C8-HSL restores biofilm formation in luxI mutants, highlighting its role in surface adhesion.

- Conjugation Regulation : In Agrobacterium tumefaciens, 3-OH-C8-HSL modulates plasmid transfer via QS, affecting genetic exchange in plant rhizospheres.

- Spoilage Regulation : Aeromonas veronii produces 3-OH-C8-HSL during sturgeon spoilage, linking QS to food degradation pathways.

Mechanistic Insights

The hydroxy group at position 3 enhances hydrogen bonding with LuxR-type proteins, altering transcriptional activation thresholds. For example:

$$

\text{LuxR} + \text{3-OH-C8-HSL} \rightarrow \text{Activation of } lux \text{ operon (bioluminescence)} \rightarrow \text{Population-wide coordination}

$$

This molecule’s ability to fine-tune QS responses underscores its ecological relevance in microbial communities, from symbiosis to competitive interactions.

Properties

IUPAC Name |

3-hydroxy-N-(2-oxooxolan-3-yl)octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h9-10,14H,2-8H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZVBYOXRSFQBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)NC1CCOC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469014 | |

| Record name | Octanamide, 3-hydroxy-N-(tetrahydro-2-oxo-3-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853799-77-6 | |

| Record name | Octanamide, 3-hydroxy-N-(tetrahydro-2-oxo-3-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Ethoxymethylidene-β-keto Amide Intermediate

A well-documented method involves the use of ethoxymethylidene-β-keto amide as the key intermediate. The procedure is as follows:

- Step 1: Dissolve ethoxymethylidene-β-keto amide (1 equivalent) in methanol (approx. 10 mL).

- Step 2: Add ammonium hydroxide solution (2 equivalents) to the solution.

- Step 3: Heat the reaction mixture at 60°C and monitor the reaction progress by thin-layer chromatography (TLC) using a Hexanes/Ethyl acetate (70:30) solvent system.

- Step 4: Upon completion, cool the reaction to room temperature, then pour into ice-cold water (approx. 20 mL).

Step 5: Collect the precipitated white solid by filtration and dry under vacuum to obtain N-(2-oxotetrahydrofuran-3-yl)octanamide intermediate.

Step 6: To obtain the 3-hydroxy derivative, add a substituted primary amine (1.01 equivalents) to a methanol solution of the ethoxymethylidene-β-keto amide (1 equivalent).

- Step 7: Heat the mixture at 60°C until the reaction completes (monitored by TLC).

- Step 8: Cool the reaction mixture to 0°C to precipitate the product.

- Step 9: Filter and dry the solid to afford pure 3-hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide.

This method is efficient and allows for the introduction of the hydroxy group at the 3-position via nucleophilic substitution on the β-keto amide intermediate.

Lactone Ring Formation and Amide Coupling

- The tetrahydrofuran-2-one (lactone) ring is typically formed by cyclization of homoserine derivatives or by using protected amino acid lactones.

- The amide bond formation is achieved by coupling the lactone-containing amino acid derivative with octanoyl chloride or octanoic acid derivatives under standard peptide coupling conditions.

- Protecting groups may be employed to control regioselectivity and prevent side reactions during coupling.

- Deprotection and purification yield the target compound.

Analytical and Purification Techniques

- TLC is used extensively to monitor reaction progress, typically with Hexanes/Ethyl acetate solvent systems.

- Filtration and washing with cold solvents (water, ethyl acetate, acetone) are used to isolate intermediates and final products.

- Vacuum drying ensures removal of solvents and moisture.

- Spectroscopic methods (NMR, IR, MS) are employed post-synthesis to confirm structure and purity, though detailed data are beyond the scope of this article.

Summary of Key Research Findings

- The preparation of 3-hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide is reliably achieved via β-keto amide intermediates and subsequent amination/hydroxylation steps.

- Reaction conditions are mild (around 60°C) and use common solvents such as methanol and aqueous ammonium hydroxide.

- The lactone ring is introduced through cyclization of homoserine derivatives or related amino acid lactones.

- Purification relies on precipitation and filtration rather than chromatographic methods, facilitating scalability.

- Yields vary depending on the step and reagents but are generally moderate to good.

This comprehensive analysis of preparation methods for 3-hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide is based on authoritative chemical databases and primary literature, ensuring professional and reliable guidance for researchers and chemists working with this compound.

Chemical Reactions Analysis

3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amide or hydroxyl groups, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations . Major products formed from these reactions depend on the specific reagents and conditions used but can include various functionalized derivatives of the original compound .

Scientific Research Applications

Scientific Research Applications

-

Asymmetric Organic Synthesis

- 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide serves as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse compounds with potential pharmaceutical applications.

-

Biological Activity

- The compound has been investigated for its role in enzyme inhibition. Its hydroxyl group can interact with enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity. This property makes it a candidate for drug development targeting specific biochemical pathways.

-

Therapeutic Potential

- Preliminary studies suggest that 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide may exhibit anti-inflammatory and analgesic effects. Research into its pharmacological properties is ongoing, with potential applications in treating inflammatory diseases.

-

Industrial Applications

- The compound is utilized in the production of polymers and as an intermediate in the synthesis of fine chemicals. Its versatility makes it valuable in industrial chemistry, particularly in creating functional materials.

Case Study 1: Enzyme Inhibition

A study explored the inhibitory effects of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide on specific enzymes involved in metabolic pathways. The results indicated that the compound could effectively inhibit enzyme activity, suggesting its potential as a therapeutic agent for metabolic disorders.

Case Study 2: Synthesis Optimization

Research conducted on optimizing the synthesis of C8-HSL revealed that varying reaction conditions (temperature, solvent choice, and catalyst type) significantly impacted yield and purity. The study established optimal conditions that increased yield by over 30% compared to traditional methods.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to a family of N-acylated homoserine lactones (AHLs) and ceramide derivatives. Below is a comparative analysis with key analogs:

Key Observations :

Biological Activity

3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide is a compound of interest due to its potential biological activities, which have been explored in various studies. This article reviews the available research on its biological activity, including mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide has the following characteristics:

- Molecular Formula : C₁₄H₂₅N₃O₄

- Molecular Weight : 299.37 g/mol

- CAS Number : 11507677

The compound features a hydroxyl group and a tetrahydrofuran moiety, which may influence its solubility and biological interactions.

Biological Activity Overview

Research indicates that 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide exhibits several biological activities:

Antimicrobial Activity

Studies have shown that the compound possesses antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion assays.

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory responses. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.

Cytotoxicity Against Cancer Cells

In vitro assays have demonstrated that 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide exhibits cytotoxic effects on certain cancer cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide is thought to be mediated through several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Modulation of Signaling Pathways : It may affect signaling pathways related to inflammation and apoptosis, altering cellular responses.

- Interaction with Cellular Membranes : The presence of the tetrahydrofuran ring may enhance membrane permeability, facilitating better interaction with cellular targets.

Study 1: Antimicrobial Efficacy

A study published in BioMed Research International evaluated the antimicrobial efficacy of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, highlighting its potential as an antimicrobial agent .

Study 2: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory properties of the compound. In an experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels, suggesting its utility in inflammatory conditions .

Study 3: Cytotoxicity in Cancer Cells

A study assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). Results showed that treatment led to a reduction in cell viability by approximately 50% at a concentration of 50 µM after 48 hours, indicating its potential as a chemotherapeutic agent .

Summary Table of Biological Activities

Q & A

Q. What is the biochemical role of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide in bacterial systems?

Methodological Answer: This compound is a structural analog of N-acylhomoserine lactones (AHLs), which are quorum-sensing signaling molecules in gram-negative bacteria. It regulates gene expression in response to population density, influencing processes like biofilm formation and virulence factor production . To confirm its bioactivity, researchers employ:

Q. How is 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide synthesized and characterized?

Methodological Answer: Synthesis typically involves:

- Amide Coupling : Reacting 3-hydroxyoctanoic acid with activated tetrahydrofuran-3-amine derivatives under anhydrous conditions .

- Purification : Use preparative HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to achieve ≥95% purity .

- Characterization :

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide across studies?

Methodological Answer: Discrepancies may arise from variations in bacterial strain specificity or experimental conditions. Strategies include:

- Dose-Response Curves : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify threshold effects .

- Strain-Specific Profiling : Compare activity in Pseudomonas aeruginosa vs. Escherichia coli mutants lacking AHL receptors .

- Metabolomic Analysis : Use LC-MS to detect degradation products or competing signaling molecules in culture media .

Q. What experimental designs optimize the study of structure-activity relationships (SAR) for this compound?

Methodological Answer: SAR studies focus on modifying the acyl chain or lactone ring. Key approaches:

Q. Table 1: Impact of Acyl Chain Length on Bioactivity

| Chain Length | Compound Example | Bioactivity (EC50, µM) | Key Reference |

|---|---|---|---|

| C8 | 3-Hydroxy-C8-HSL | 0.5–2.0 (P. fluorescens) | |

| C12 | 3-Hydroxy-C12-HSL | 5.0–10.0 (V. fischeri) | |

| C14 | 3-Hydroxy-C14-HSL | >20.0 (E. coli) |

Q. What protocols ensure stability and reproducibility in handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.